4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a cyclopentylmethyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that the thiazole ring, a component of the compound, is known to interact with biological targets through various mechanisms, contributing to a wide range of activities .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of cyclopentylmethylamine with thiomorpholine-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran and a base like sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The cyclopentylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog without the cyclopentylmethyl group.
Cyclopentylmethylamine: Lacks the thiomorpholine ring but shares the cyclopentylmethyl group.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine compounds.
Uniqueness
4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the cyclopentylmethyl group and the thiomorpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13)7-5-11(6-8-14)9-10-3-1-2-4-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPZHPUUXWUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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